
Methyl 3-amino-3-(pyridin-3-YL)propanoate
説明
Methyl 3-amino-3-(pyridin-3-yl)propanoate is a compound of interest in various chemical syntheses and pharmaceutical applications. It serves as a key starting material in the synthesis of antagonists for the platelet fibrinogen receptor, which are important in the management of thrombotic diseases .
Synthesis Analysis
The synthesis of methyl 3-amino-3-(pyridin-3-yl)propanoate has been achieved through different methods. One efficient stereoselective synthesis involves the hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary using a combination of formic acid and triethylsilane . Another approach for synthesizing related compounds involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which yield functionalized 2-aminohydropyridines and 2-pyridinones .
Molecular Structure Analysis
The molecular structure of related pyridine compounds has been studied using various spectroscopic methods and X-ray crystallography. For instance, the structure of a pentaamine methylcobalt(III) compound with a pyridine ligand has been characterized, revealing an octahedral coordination geometry around the cobalt center . Additionally, the crystal structure of a thieno[2,3-b]-pyridine derivative has been determined, providing insights into the molecular packing within the crystal .
Chemical Reactions Analysis
Methyl 3-amino-3-(pyridin-3-yl)propanoate and its analogs participate in a variety of chemical reactions. For example, reactions with nucleophiles such as methanol and p-toluidine can lead to the formation of various substituted products and heterocyclic derivatives . The regioselectivity of reactions involving quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds has also been explored, yielding substituted pyran iodides .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-amino-3-(pyridin-3-yl)propanoate and related compounds are influenced by their molecular structure. The presence of functional groups such as amino and ester moieties can affect properties like solubility, melting point, and reactivity. The specific features of molecular packing in crystals, as observed in related compounds, can also impact the material's properties .
科学的研究の応用
Environmental and Pharmaceutical Analyses
- Ion-Pairing Reagent in Metal Analyses : Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) has been used as an ion-pairing reagent in capillary electrophoresis for separating and determining common metal ions in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).
Synthesis of Complex Compounds
Intermediate in Dabigatran Etexilate Synthesis : It serves as an intermediate in the synthesis of dabigatran etexilate, a medication used to treat and prevent blood clots (Cheng Huansheng, 2013); (Qi Ya-juan, 2012).
Formation of Heterocyclic N-Substituted Derivatives : It is used in reactions with various nucleophiles to form acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).
Stereoselective Synthesis of Key Starting Materials : Methyl (S)-3-amino-3-(3-pyridyl)propanoate is a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Synthesis of Anticancer Compounds : It is used in synthesizing new heterocyclic compounds with in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Creation of Disperse Dyes : This compound has been involved in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, used as disperse dyes for polyester fibers (Ho, 2005).
Synthesis of Anticonvulsant Agents : It has been used in the synthesis of Schiff bases of 3-aminomethyl pyridine, which showed potential as anticonvulsant agents (Pandey & Srivastava, 2011).
特性
IUPAC Name |
methyl 3-amino-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXGVJAVPWMYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466836 | |
| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129042-89-3 | |
| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride facilitate the analysis of metal ions?
A1: Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) acts as an ion-pairing reagent in capillary electrophoresis. [] It forms complexes with metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+. These complexes, in conjunction with pyridine as a detectable counter-ion, allow for indirect UV detection at 254 nm. This method enables the separation and quantification of these metal ions in various samples. []
Q2: What types of samples were analyzed using MAPP in the study?
A2: The study successfully employed MAPP for the qualitative and quantitative analysis of metal ions in pharmaceutical vitamin preparations and various water samples. [] This highlights the versatility of this method for analyzing metal content in different matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






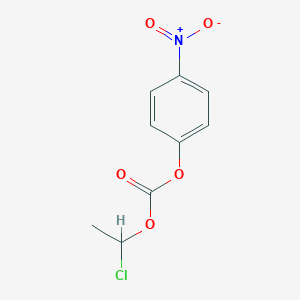
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)
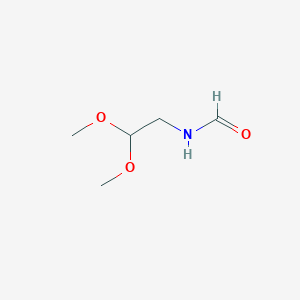
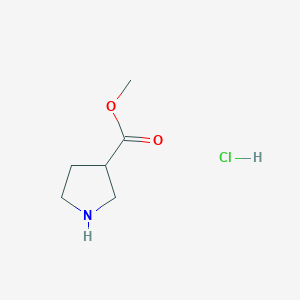
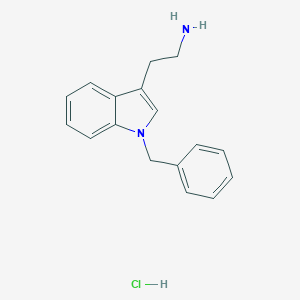
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)


![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
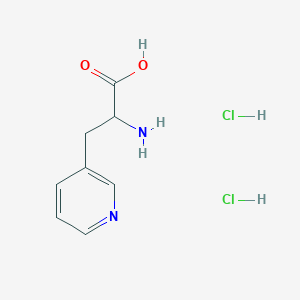
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)